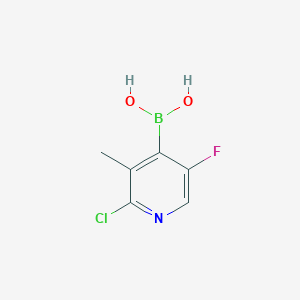
(2-氯-5-氟-3-甲基吡啶-4-基)硼酸
描述
“(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are known for their wide applications in various fields, including medicinal chemistry . This compound has a molecular formula of C6H6BClFNO2 .
Molecular Structure Analysis
The molecular weight of “(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid” is 189.38 g/mol . Its InChI code is1S/C6H6BClFNO2/c1-3-2-10-6(8)5(9)4(3)7(11)12/h2,11-12H,1H3 and its canonical SMILES string is B(C1=C(C(=NC=C1C)Cl)F)(O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid” include a molecular weight of 189.38 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 189.0164145 g/mol .科学研究应用
Sensing Applications
Boronic acids, including derivatives like (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The key interaction of boronic acids with diols also enables their use in biological labelling. This application is crucial for tracking and observing biological molecules within various research contexts, providing insights into biological processes and molecular pathways .
Protein Manipulation and Modification
Boronic acids are utilized in protein manipulation and modification. This includes altering protein structures or functions, which can be instrumental in understanding protein behavior and in the development of new therapeutic strategies .
Separation Technologies
In separation technologies, boronic acids can be employed to selectively bind and separate specific molecules from complex mixtures. This is particularly useful in the purification of biomolecules, such as proteins and nucleic acids .
Development of Therapeutics
The interaction of boronic acids with biological molecules has therapeutic potential. They can be used in the development of drugs that target specific biological pathways, offering a pathway to novel treatments for various diseases .
Electrophoresis of Glycated Molecules
Boronic acids are used in the electrophoresis of glycated molecules. This application is significant in the analysis of glycation, which has implications for understanding diseases like diabetes .
Building Materials for Analytical Methods
Derivatives of boronic acids serve as building materials for microparticles used in analytical methods. These microparticles can be designed to have specific interactions with target molecules, enhancing the sensitivity and specificity of detection methods .
Polymers for Controlled Release of Insulin
In the field of controlled drug delivery, boronic acid derivatives are incorporated into polymers that respond to glucose levels. Such polymers can be used for the controlled release of insulin, which is a critical aspect of diabetes management .
属性
IUPAC Name |
(2-chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDOMJJSIAKGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1F)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660547 | |
| Record name | (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
CAS RN |
1072944-10-5 | |
| Record name | (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



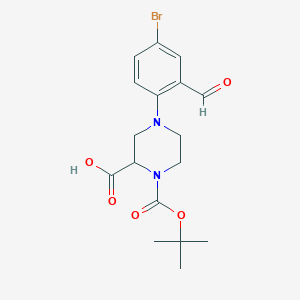
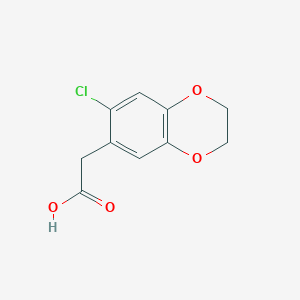
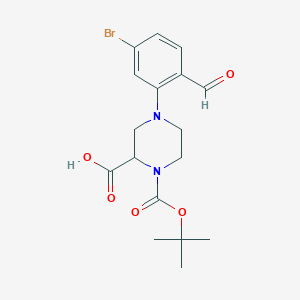
![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)
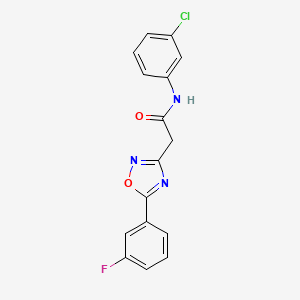
![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
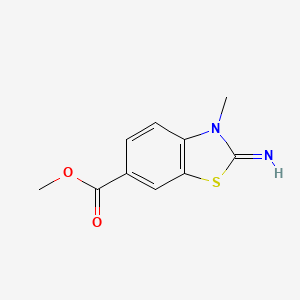
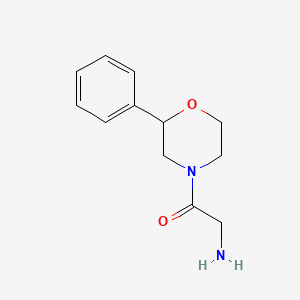
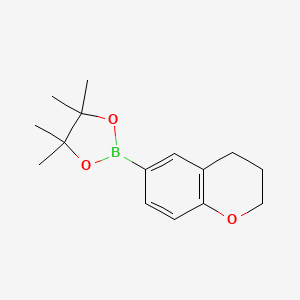
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)
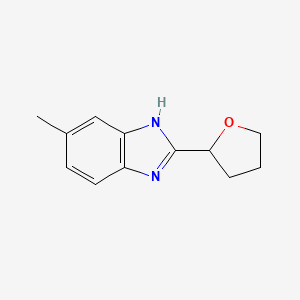
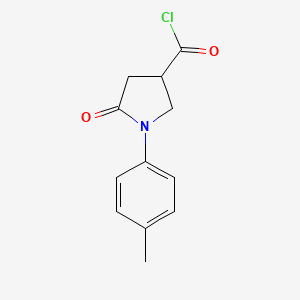
![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)